molecular formula C20H26N8O B6467178 6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine CAS No. 2640830-24-4

6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine

Cat. No.: B6467178
CAS No.: 2640830-24-4
M. Wt: 394.5 g/mol
InChI Key: FCKZYKHOFZEUAP-UHFFFAOYSA-N
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Description

6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine is a synthetic purine derivative characterized by a piperazine linker substituted with a 4,6-dimethylpyrimidin-2-yl group at the 6-position and a tetrahydrofuran (oxolan-2-yl)methyl group at the 9-position. Its molecular formula is C₂₀H₂₆N₈O, with a molecular weight of 426.48 g/mol. The compound’s structural complexity arises from the fusion of purine, piperazine, pyrimidine, and oxolane moieties, which collectively influence its physicochemical properties and pharmacological activity .

Key structural features include:

  • Piperazine linker: Enhances solubility and flexibility, facilitating receptor binding.
  • 4,6-Dimethylpyrimidin-2-yl substituent: Introduces steric and electronic effects that modulate selectivity.
  • Oxolan-2-ylmethyl group: Improves bioavailability through enhanced lipophilicity compared to polar substituents like hydroxyl or carboxyl groups .

Properties

IUPAC Name

6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(oxolan-2-ylmethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8O/c1-14-10-15(2)25-20(24-14)27-7-5-26(6-8-27)18-17-19(22-12-21-18)28(13-23-17)11-16-4-3-9-29-16/h10,12-13,16H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKZYKHOFZEUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CC5CCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at the Piperazine Position

The pharmacological profile of 6-piperazin-1-yl-purines is highly sensitive to substitutions on the piperazine ring. Below is a comparative analysis of key analogues (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes Reference
6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine C₂₀H₂₆N₈O 426.48 4,6-Dimethylpyrimidin-2-yl; oxolan-2-ylmethyl Enhanced CNS penetration due to oxolane group
8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(tetrahydro-2H-pyran-4-ylacetyl)piperazin-1-yl]-9H-purine (43) C₃₀H₂₈Cl₂N₈O₂ 603.50 Tetrahydro-2H-pyran-4-ylacetyl High CB2 receptor affinity (Ki = 12 nM)
8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(tetrahydro-2H-thiopyran-4-ylcarbonyl)piperazin-1-yl]-9H-purine (38) C₂₉H₂₅Cl₂N₈OS 553.30 Tetrahydro-2H-thiopyran-4-ylcarbonyl Reduced solubility vs. oxolane analogues
9-Methyl-6-{4-[2-(methylsulfanyl)-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine C₂₀H₂₆N₈OS 426.54 Methylsulfanyl; tetrahydro-2H-pyran Moderate logP (1.22) vs. oxolane (logP ~1.5)

Key Observations :

  • Bioavailability : The oxolane-2-ylmethyl group in the target compound confers superior solubility (logSw = -1.71) compared to thiopyran (logSw < -2.0) or pyran derivatives, likely due to oxygen’s polarity .
  • Receptor Binding: Chlorophenyl-substituted analogues (e.g., compound 43) exhibit nanomolar affinity for cannabinoid receptors, whereas dimethylpyrimidinyl derivatives may target kinase or adenosine receptors .

Impact of Heterocyclic Modifications

Replacing the oxolane group with other heterocycles alters pharmacokinetics:

  • Tetrahydro-2H-pyran (compound 43) : Increases metabolic stability but reduces aqueous solubility.
  • Tetrahydro-2H-thiopyran (compound 38) : Sulfur incorporation enhances lipophilicity but may introduce toxicity risks .
  • Furan or benzofuran derivatives () : Lower molecular weights (~300–350 g/mol) improve diffusion but reduce target engagement specificity .

Functional Group Comparisons

Piperazine-Acyl vs. Piperazine-Aryl Linkages

  • Acyl-linked derivatives (e.g., compound 43) : Exhibit higher conformational flexibility, improving binding to G-protein-coupled receptors (GPCRs).
  • Aryl-linked derivatives (e.g., dimethylpyrimidinyl) : Rigidify the piperazine ring, favoring interactions with enzymes like phosphodiesterases .

Methyl vs. Chlorophenyl Substitutions

  • Methyl groups (target compound) : Reduce steric hindrance, enabling deeper binding pocket penetration.

Research Findings and Pharmacological Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to , involving Suzuki couplings or nucleophilic substitutions on purine precursors .
  • In Silico Studies: Molecular docking suggests the oxolane group forms hydrogen bonds with residues in adenosine A₂A receptors, a feature absent in pyran/thiopyran analogues .

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